![molecular formula C26H24N4O2S B5558560 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related hydrazide derivatives often involves the condensation of appropriate hydrazides with aldehydes or ketones. For instance, the synthesis of some pyrimidin-2-ylthio)acetohydrazide derivatives has been explored through hydrazinolysis of ethyl thioacetate, followed by reactions with ketones to yield N-ylidenehydrazides. This method indicates a potential pathway for synthesizing the compound , emphasizing the versatility and reactivity of hydrazide derivatives (Meshcheryakova et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds often reveals significant insights into their chemical behavior. For instance, derivatives of (diaminopyrimidin-2-yl)thioacetamide showcase hydrogen bonding patterns and molecular orientations that can influence their reactivity and interaction capabilities. Such analyses can provide a foundation for understanding the molecular structure of the target compound (Subasri et al., 2017).
Chemical Reactions and Properties
Hydrazide derivatives are known to undergo various chemical reactions, offering a spectrum of chemical properties. The synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, for example, illustrates the reactivity of similar hydrazide derivatives under condensation reactions, yielding compounds with diverse conformers (Evrard et al., 2022).
Physical Properties Analysis
While specific details on the physical properties of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" are not directly available, studies on similar compounds can provide insights. For example, crystalline structures and physical characteristics of related compounds have been detailed, offering potential clues to the solubility, melting points, and crystalline nature of the compound (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties of hydrazide derivatives, including reactivity, stability, and interaction with various reagents, are key areas of interest. The synthesis and characterization of N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold highlight the diverse chemical properties and potential applications of these compounds, which could parallel the chemical behavior of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" (Evrard et al., 2022).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed novel methods for synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil, showcasing the versatility of pyrimidine derivatives in synthesizing complex heterocycles (Osyanin et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity Evaluation
The anticancer potential of various derivatives has been a focal point of research. One study focused on synthesizing and characterizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, evaluating their in vitro anticancer activity against different cancer cell lines. This research highlights the promise of pyrimidine derivatives in oncology (Salahuddin et al., 2014).
Antimicrobial Activity
Investigations into the antimicrobial activity of pyrimidine derivatives have shown promising results. A study synthesized new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, demonstrating varied degrees of microbial inhibition, which suggests their potential as antimicrobial agents (Meshcheryakova et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-18-14-19(2)29-26(28-18)33-17-25(31)30-27-15-20-10-12-23(13-11-20)32-16-22-8-5-7-21-6-3-4-9-24(21)22/h3-15H,16-17H2,1-2H3,(H,30,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESBIXSTSICRBY-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}acetohydrazide |
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